molecular formula C14H20N2O2 B1272299 3-Aminoethyl-1-N-Cbz-pyrrolidine CAS No. 811842-07-6

3-Aminoethyl-1-N-Cbz-pyrrolidine

Cat. No. B1272299
M. Wt: 248.32 g/mol
InChI Key: ZKELBKKCCWEFAG-UHFFFAOYSA-N
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Description

The compound "3-Aminoethyl-1-N-Cbz-pyrrolidine" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. The papers focus on the synthesis and properties of pyrrole-based amino acids and their derivatives, which are important in the field of medicinal chemistry for the development of peptidomimetic scaffolds and potential therapeutic agents.

Synthesis Analysis

The synthesis of pyrrole-based amino acids is described in the second paper, where a microwave-assisted Paal–Knorr reaction is employed to prepare a new family of pyrrole-based amino acids. These compounds have the carboxylic group located at position 3 of the pyrrole, and the amino group protected with the Cbz moiety is present on the side chain . Additionally, the fourth paper discusses the synthesis of pyrrolidines using N-Cbz-α-amino aldehydes and allyltrimethylsilane in the presence of BF3·OEt2, which yields pyrrolidines with high all-cis stereoselectivity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by their nitrogen-containing rings, which are crucial for their biological activity. The first paper provides insights into the structure of macrocyclic compounds with aminopropyl arms, which exhibit high overall basicity and form stable complexes with metal ions such as copper(II) . Although not directly related to "3-Aminoethyl-1-N-Cbz-pyrrolidine," these findings contribute to the understanding of the structural aspects of similar nitrogen-containing compounds.

Chemical Reactions Analysis

The third paper discusses the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones. Specifically, it mentions the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to selectively produce regioisomeric 1H-pyrrolo[3,2-b]pyridines. The reaction's outcome is influenced by the presence of Bronsted acids and bases, as well as Lewis acid catalysis by Sn(2+) . This study provides valuable information on the chemical behavior of pyrrole derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are influenced by their molecular structures and the presence of functional groups. The high basicity of the aminopropyl arms mentioned in the first paper suggests that similar compounds, such as "3-Aminoethyl-1-N-Cbz-pyrrolidine," would also exhibit significant basicity . The stability of the complexes formed with metal ions and the stereoselectivity of the reactions described in the papers are indicative of the compounds' reactivity and potential applications in synthesis .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-Aminoethyl-1-N-Cbz-pyrrolidine” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is important as amide structures are frequently found in many natural products and biologically active compounds .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .

Despite the lack of specific applications, the general use of protected amines like “3-Aminoethyl-1-N-Cbz-pyrrolidine” in organic synthesis is quite broad. They are used in the synthesis of a wide range of compounds, including natural products, biologically active compounds, and various drugs .

Despite the lack of specific applications, the general use of protected amines like “3-Aminoethyl-1-N-Cbz-pyrrolidine” in organic synthesis is quite broad. They are used in the synthesis of a wide range of compounds, including natural products, biologically active compounds, and various drugs .

Safety And Hazards

The safety data sheet (SDS) for “3-Aminoethyl-1-N-Cbz-pyrrolidine” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKELBKKCCWEFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373359
Record name 3-Aminoethyl-1-N-Cbz-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoethyl-1-N-Cbz-pyrrolidine

CAS RN

811842-07-6
Record name 3-Aminoethyl-1-N-Cbz-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-07-6
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